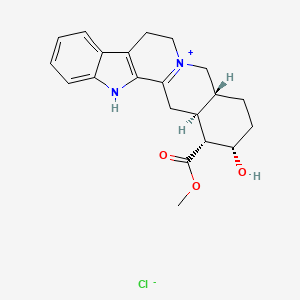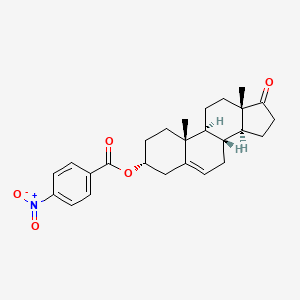
Sulfabenzamide-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfabenzamide-d4: is a deuterium-labeled derivative of sulfabenzamide, an antimicrobial agent. The incorporation of deuterium atoms into the molecular structure of sulfabenzamide enhances its stability and alters its pharmacokinetic properties, making it a valuable tool in scientific research .
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of sulfabenzamide-d4 involves the incorporation of deuterium atoms into the sulfabenzamide molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated aniline with benzoyl chloride in the presence of a base to form the deuterated sulfanilamide intermediate, which is then further reacted with deuterated benzoyl chloride to yield this compound .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions: : Sulfabenzamide-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions
Major Products: : The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted sulfonamides .
科学研究应用
Chemistry: : Sulfabenzamide-d4 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its deuterium labeling allows for precise tracking of the compound in complex reaction mixtures .
Biology: : In biological research, this compound is used to study the metabolism and pharmacokinetics of sulfonamide drugs. Its stable isotope labeling provides valuable insights into the absorption, distribution, metabolism, and excretion of these compounds .
Medicine: : this compound is used in drug development and pharmacological studies to investigate the effects of deuterium substitution on drug efficacy and safety. It helps in understanding the metabolic stability and potential therapeutic benefits of deuterated drugs .
Industry: : In the pharmaceutical industry, this compound is used in the development of new antimicrobial agents. Its unique properties make it a valuable tool for studying drug interactions and optimizing drug formulations .
作用机制
Sulfabenzamide-d4 exerts its effects by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition disrupts the production of folic acid, an essential nutrient for bacterial growth and replication, leading to the bacteriostatic effect of the compound .
相似化合物的比较
Similar Compounds
Sulfabenzamide: The non-deuterated form of sulfabenzamide-d4, used as an antimicrobial agent.
Sulfathiazole: Another sulfonamide antibacterial agent with similar mechanisms of action.
Sulfacetamide: A sulfonamide used in topical and ophthalmic preparations .
Uniqueness: : this compound is unique due to its deuterium labeling, which enhances its stability and alters its pharmacokinetic properties. This makes it a valuable tool in scientific research, particularly in studies involving drug metabolism and pharmacokinetics .
属性
分子式 |
C13H12N2O3S |
|---|---|
分子量 |
280.34 g/mol |
IUPAC 名称 |
N-(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonylbenzamide |
InChI |
InChI=1S/C13H12N2O3S/c14-11-6-8-12(9-7-11)19(17,18)15-13(16)10-4-2-1-3-5-10/h1-9H,14H2,(H,15,16)/i6D,7D,8D,9D |
InChI 键 |
PBCZLFBEBARBBI-YKVCKAMESA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC(=O)C2=CC=CC=C2)[2H] |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


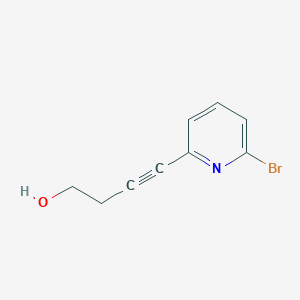
![2H-1,3-Thiazine-2-acetic acid, alpha-[[(2-amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-4-carboxy-5-ethylidene-5,6-dihydro-, [R-[R*,R*-(Z,Z)]]-(9CI)](/img/structure/B13849471.png)
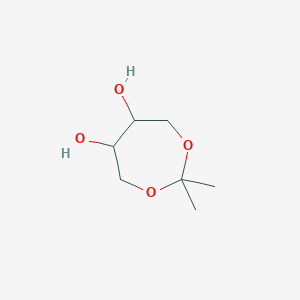
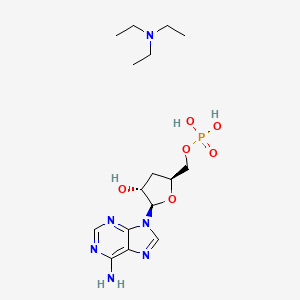
![N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2'-(phenylmethyl carbonate) Erythromycin](/img/structure/B13849501.png)
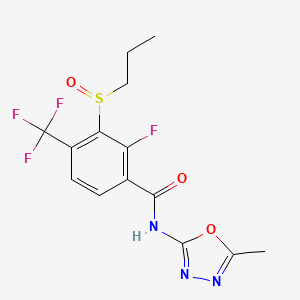
![[6-Hydroxy-2,3,4,5-tetra(prop-2-enoyloxy)hexyl] prop-2-enoate](/img/structure/B13849509.png)
![(S)-1-[[1-Carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-1-deoxy-D-fructose;D-1-[(1-Carboxy-2-imidazol-4-ylethyl)amino]-1-deoxy-fructose](/img/structure/B13849511.png)
![4-[4-[5-fluoro-4-(5-fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,6-dihydro-2H-pyridin-1-yl]cyclohexane-1-carboxylic acid](/img/structure/B13849512.png)
![Methyl 2-[4-(aminomethyl)pyrrolidin-2-yl]acetate Dihydrochloride Salt](/img/structure/B13849527.png)
